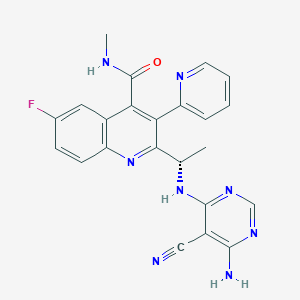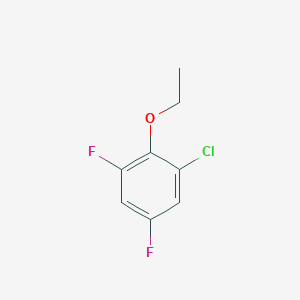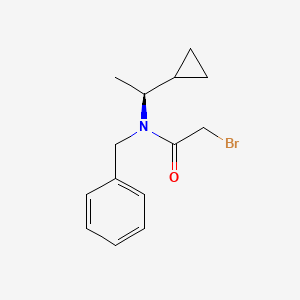
(S)-N-benzyl-2-bromo-N-(1-cyclopropylethyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-N-benzyl-2-bromo-N-(1-cyclopropylethyl)acetamide is a chiral compound with potential applications in various fields of chemistry and biology. Its unique structure, featuring a bromine atom and a cyclopropyl group, makes it an interesting subject for research and development.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (S)-N-benzyl-2-bromo-N-(1-cyclopropylethyl)acetamide typically involves the following steps:
Starting Materials: Benzylamine, 2-bromoacetyl bromide, and 1-cyclopropylethylamine.
Reaction Conditions: The reaction is carried out in an inert atmosphere, usually under nitrogen or argon, to prevent oxidation. Solvents like dichloromethane or tetrahydrofuran are commonly used.
Procedure: Benzylamine is first reacted with 2-bromoacetyl bromide to form an intermediate. This intermediate is then reacted with 1-cyclopropylethylamine to yield the final product.
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems can also help in scaling up the production process.
Analyse Chemischer Reaktionen
Types of Reactions
(S)-N-benzyl-2-bromo-N-(1-cyclopropylethyl)acetamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Reduction Reactions: The compound can be reduced to form corresponding amines or alcohols.
Oxidation Reactions: Oxidation can lead to the formation of corresponding acids or ketones.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or potassium thiocyanate in solvents like dimethylformamide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride in solvents like ether or ethanol.
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.
Major Products Formed
Substitution: Formation of azides, thiocyanates, or other substituted derivatives.
Reduction: Formation of primary or secondary amines.
Oxidation: Formation of carboxylic acids or ketones.
Wissenschaftliche Forschungsanwendungen
(S)-N-benzyl-2-bromo-N-(1-cyclopropylethyl)acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential use in drug development, particularly as an intermediate in the synthesis of pharmaceuticals.
Industry: Used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of (S)-N-benzyl-2-bromo-N-(1-cyclopropylethyl)acetamide involves its interaction with specific molecular targets. The bromine atom and the cyclopropyl group play crucial roles in its binding affinity and specificity. The compound may inhibit certain enzymes or interact with proteins, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-benzyl-2-bromoacetamide: Lacks the cyclopropyl group, making it less sterically hindered.
N-(1-cyclopropylethyl)-2-bromoacetamide: Lacks the benzyl group, affecting its hydrophobic interactions.
N-benzyl-2-chloro-N-(1-cyclopropylethyl)acetamide: Substitution of bromine with chlorine alters its reactivity and binding properties.
Uniqueness
(S)-N-benzyl-2-bromo-N-(1-cyclopropylethyl)acetamide is unique due to its combination of a bromine atom and a cyclopropyl group, which confer specific chemical and biological properties. This makes it a valuable compound for research and development in various fields.
Eigenschaften
Molekularformel |
C14H18BrNO |
|---|---|
Molekulargewicht |
296.20 g/mol |
IUPAC-Name |
N-benzyl-2-bromo-N-[(1S)-1-cyclopropylethyl]acetamide |
InChI |
InChI=1S/C14H18BrNO/c1-11(13-7-8-13)16(14(17)9-15)10-12-5-3-2-4-6-12/h2-6,11,13H,7-10H2,1H3/t11-/m0/s1 |
InChI-Schlüssel |
OYIRTYWOCDNRPF-NSHDSACASA-N |
Isomerische SMILES |
C[C@@H](C1CC1)N(CC2=CC=CC=C2)C(=O)CBr |
Kanonische SMILES |
CC(C1CC1)N(CC2=CC=CC=C2)C(=O)CBr |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



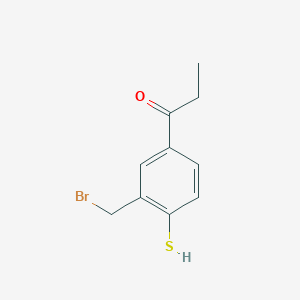

![((1S,3S,5S)-2-Azabicyclo[3.1.0]hexan-3-YL)methanol hcl](/img/structure/B14048311.png)


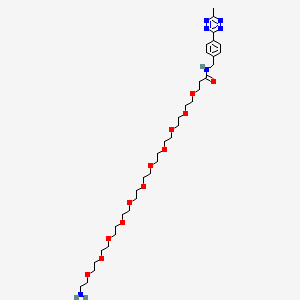
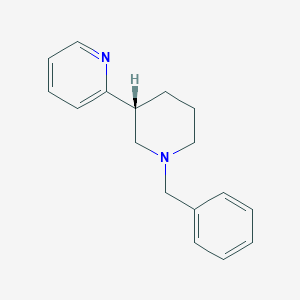

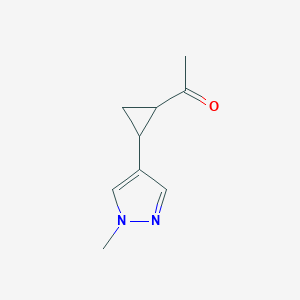
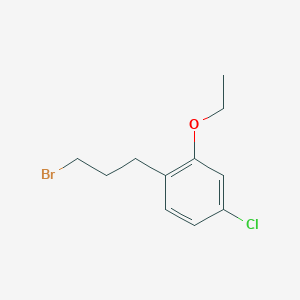
![Methyl 2-(2-ethyl-5-oxo-6,7,8,9-tetrahydro-5H-benzo[7]annulen-6-yl)-2-oxoacetate](/img/structure/B14048366.png)
